molecular formula C20H15N5O2S B289920 1-[11-(4-methoxyphenyl)-13-methyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10,12,14-heptaen-12-yl]ethanone

1-[11-(4-methoxyphenyl)-13-methyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10,12,14-heptaen-12-yl]ethanone

Cat. No.: B289920
M. Wt: 389.4 g/mol
InChI Key: PHSNSPGNIGVJOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[7-(4-Methoxyphenyl)-9-methylpyrido[3’,2’:4,5]thieno[2,3-e][1,2,4]triazolo[1,5-c]pyrimidin-8-yl]ethanone is a complex heterocyclic compound It features a unique structure that combines multiple fused rings, including pyridine, thiophene, triazole, and pyrimidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[7-(4-Methoxyphenyl)-9-methylpyrido[3’,2’:4,5]thieno[2,3-e][1,2,4]triazolo[1,5-c]pyrimidin-8-yl]ethanone typically involves multi-step reactions. The key steps include:

    Formation of the pyrido[3’,2’4,5]thieno[2,3-e][1,2,4]triazolo[1,5-c]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 4-methoxyphenyl group: This step often involves a Suzuki coupling reaction using a boronic acid derivative of 4-methoxyphenyl and a halogenated precursor.

    Methylation and acetylation: The final steps include methylation of the pyridine ring and acetylation to introduce the ethanone group.

Industrial Production Methods

Industrial production of this compound would require optimization of the reaction conditions to ensure high yield and purity. This includes:

    Catalyst selection: Using palladium-based catalysts for coupling reactions.

    Solvent choice: Selecting solvents that maximize solubility and reaction rates.

    Temperature control: Maintaining optimal temperatures to drive the reactions to completion without decomposing the product.

Chemical Reactions Analysis

Types of Reactions

1-[7-(4-Methoxyphenyl)-9-methylpyrido[3’,2’:4,5]thieno[2,3-e][1,2,4]triazolo[1,5-c]pyrimidin-8-yl]ethanone can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride.

    Substitution: Halogenation or nitration reactions using halogens or nitric acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (chlorine, bromine) in the presence of a catalyst like iron(III) chloride.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Conversion to alcohols or amines.

    Substitution: Introduction of halogen or nitro groups.

Scientific Research Applications

1-[7-(4-Methoxyphenyl)-9-methylpyrido[3’,2’:4,5]thieno[2,3-e][1,2,4]triazolo[1,5-c]pyrimidin-8-yl]ethanone has several applications in scientific research:

    Medicinal Chemistry: Potential use as an anticancer or antimicrobial agent due to its complex structure.

    Material Science: Utilized in the development of organic semiconductors and light-emitting diodes.

    Biological Studies: Investigated for its interactions with various biological targets, including enzymes and receptors.

Mechanism of Action

The mechanism of action of 1-[7-(4-Methoxyphenyl)-9-methylpyrido[3’,2’:4,5]thieno[2,3-e][1,2,4]triazolo[1,5-c]pyrimidin-8-yl]ethanone involves:

    Molecular Targets: Binding to specific enzymes or receptors, potentially inhibiting their activity.

    Pathways Involved: Modulation of signaling pathways related to cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds like suprofen and articaine, which also contain thiophene rings.

    Triazole Derivatives: Compounds such as fluconazole and itraconazole, known for their antifungal properties.

Uniqueness

1-[7-(4-Methoxyphenyl)-9-methylpyrido[3’,2’:4,5]thieno[2,3-e][1,2,4]triazolo[1,5-c]pyrimidin-8-yl]ethanone is unique due to its multi-fused ring system, which imparts distinct chemical and biological properties. Its combination of pyridine, thiophene, triazole, and pyrimidine rings is not commonly found in other compounds, making it a valuable target for further research and development.

Properties

Molecular Formula

C20H15N5O2S

Molecular Weight

389.4 g/mol

IUPAC Name

1-[11-(4-methoxyphenyl)-13-methyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10,12,14-heptaen-12-yl]ethanone

InChI

InChI=1S/C20H15N5O2S/c1-10-14(11(2)26)15(12-4-6-13(27-3)7-5-12)16-17-18(28-20(16)24-10)19-21-8-23-25(19)9-22-17/h4-9H,1-3H3

InChI Key

PHSNSPGNIGVJOA-UHFFFAOYSA-N

SMILES

CC1=C(C(=C2C3=C(C4=NC=NN4C=N3)SC2=N1)C5=CC=C(C=C5)OC)C(=O)C

Canonical SMILES

CC1=C(C(=C2C3=C(C4=NC=NN4C=N3)SC2=N1)C5=CC=C(C=C5)OC)C(=O)C

Origin of Product

United States

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